![molecular formula C17H15FIN3O2 B15021492 N-(4-fluorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021492.png)
N-(4-fluorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation of 4-fluorophenylhydrazine with 4-iodobenzaldehyde in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine and iodine positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can then interact with various biological targets. The molecular targets and pathways involved include enzyme inhibition and interaction with cellular receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H15FIN3O2 |
---|---|
Molecular Weight |
439.22 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15FIN3O2/c18-13-3-7-15(8-4-13)21-16(23)9-10-17(24)22-20-11-12-1-5-14(19)6-2-12/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
DBXSHBYNHWIIDY-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F)I |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F)I |
Origin of Product |
United States |
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